Benzyl 4-(1H-indol-3-yl)butanoate: Chemical Structure, Physical Properties, and Methodological Insights
Benzyl 4-(1H-indol-3-yl)butanoate: Chemical Structure, Physical Properties, and Methodological Insights
Executive Summary
Benzyl 4-(1H-indol-3-yl)butanoate (CAS: 55747-37-0) is a highly lipophilic ester derivative of indole-3-butyric acid (IBA). While IBA is classically recognized as a potent plant growth regulator (auxin)[1], its benzyl ester derivative serves critical roles in advanced medicinal chemistry and agrochemical formulation. By masking the polar carboxylic acid moiety, the benzyl group significantly enhances cell membrane permeability. This structural modification is strategically utilized in the design of lipophilic prodrugs, the synthesis of histone deacetylase (HDAC) inhibitors[2], and as a robust protecting group in complex multi-step organic syntheses[3].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, details a self-validating synthetic protocol via Steglich esterification, and maps its biochemical utility.
Chemical Structure and Physicochemical Properties
The molecular architecture of benzyl 4-(1H-indol-3-yl)butanoate consists of three distinct functional domains:
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The Indole Core: A bicyclic aromatic system that acts as the primary pharmacophore, responsible for target receptor binding (e.g., TIR1 in plants or HDAC active sites in human cells)[2],[1].
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The Butyrate Linker: A flexible four-carbon aliphatic chain that provides optimal spatial distance between the bulky indole ring and the ester carbonyl.
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The Benzyl Ester Moiety: A lipophilic masking group that eliminates the negative charge of the native carboxylate at physiological pH, thereby increasing the partition coefficient (LogP) and facilitating passive diffusion across lipid bilayers[3].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | Benzyl 4-(1H-indol-3-yl)butanoate |
| CAS Number | 55747-37-0[4] |
| MDL Number | MFCD04124444[5] |
| Molecular Formula | C₁₉H₁₉NO₂[5] |
| Molecular Weight | 293.36 g/mol [5] |
| SMILES String | O=C(OCC1=CC=CC=C1)CCCC2=CNC3=C2C=CC=C3[4] |
| Hydrogen Bond Donors | 1 (Indole N-H) |
| Hydrogen Bond Acceptors | 2 (Ester O atoms) |
Synthesis Methodology: Steglich Esterification
The synthesis of benzyl 4-(1H-indol-3-yl)butanoate is most efficiently achieved via Steglich Esterification . Traditional Fischer esterification (using strong Brønsted acids like H₂SO₄ and heat) is aggressively avoided here, as the electron-rich indole ring is highly susceptible to acid-catalyzed degradation, polymerization, or unwanted electrophilic aromatic substitution[3].
The Steglich protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst, allowing the reaction to proceed under exceptionally mild conditions (0 °C to room temperature)[3].
Table 2: Reaction Stoichiometry
| Reagent | Role | Equivalents |
| Indole-3-butyric acid (IBA) | Substrate | 1.00 |
| Benzyl alcohol (BnOH) | Nucleophile | 1.10 |
| DCC | Coupling Agent | 1.10 |
| DMAP | Acyl Transfer Catalyst | 0.10 |
| Dichloromethane (DCM) | Solvent | 0.2 M concentration |
Step-by-Step Protocol & Causality
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Preparation & Solvation: Dissolve IBA (1.0 eq) and Benzyl alcohol (1.1 eq) in anhydrous DCM under an inert nitrogen atmosphere at 0 °C.
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Causality: DCM is selected because it is a non-polar aprotic solvent that readily solubilizes the starting materials but poorly solubilizes the dicyclohexylurea (DCU) byproduct. This differential solubility drives the reaction forward.
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Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution.
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Causality: DMAP reacts with the transient O-acylisourea intermediate to form a highly reactive acylpyridinium species. This prevents the intermediate from undergoing an unwanted 1,3-rearrangement into an unreactive N-acylurea[3].
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Coupling Agent Addition: Dissolve DCC (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.
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Causality: The formation of the O-acylisourea intermediate is exothermic. Dropwise addition controls the thermal profile and prevents the thermal degradation of the indole core.
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Self-Validating Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours.
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Validation: The reaction is self-indicating. As the esterification proceeds, the insoluble DCU byproduct precipitates as a dense white solid. The cessation of new precipitate formation, coupled with TLC analysis (Hexane:EtOAc 7:3, visualizing the disappearance of the highly polar IBA spot), confirms completion.
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Workup & Purification: Filter the suspension through a Celite pad to remove the DCU precipitate. Wash the organic filtrate sequentially with 1M HCl (to protonate and remove the DMAP catalyst), saturated aqueous NaHCO₃ (to extract any unreacted IBA), and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Caption: Logical workflow of the Steglich esterification process highlighting intermediate formation.
Pharmacological and Biochemical Applications
Histone Deacetylase (HDAC) Inhibition
In oncology and epigenetic research, indole-3-butyric acid derivatives are heavily investigated as potent Histone Deacetylase (HDAC) inhibitors[2]. HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, leading to chromatin condensation and the silencing of tumor suppressor genes. Benzyl 4-(1H-indol-3-yl)butanoate acts as a highly effective lipophilic precursor. Once it permeates the cell membrane of cancer cells (e.g., U937, U266, or HepG2 lines), intracellular esterases cleave the benzyl group, releasing the active indole-butyrate derivative which subsequently chelates the zinc ion in the HDAC active site, inducing apoptosis and cell cycle arrest[2].
Agrochemical Auxin Signaling
In plant biology, IBA is a crucial endogenous auxin that regulates root initiation and cell elongation[1]. The benzyl ester variant is utilized in agricultural formulations to bypass the waxy cuticle of plant leaves or seed coats. Upon internalization, the ester is hydrolyzed, and the liberated IBA interacts with the TIR1 ubiquitin ligase complex, triggering the degradation of Aux/IAA repressor proteins and activating auxin-responsive gene transcription[1].
Caption: Divergent biological signaling pathways of benzyl 4-(1H-indol-3-yl)butanoate post-internalization.
Analytical Characterization Standards
To verify the integrity of the synthesized benzyl 4-(1H-indol-3-yl)butanoate, the following analytical benchmarks are standard:
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¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a broad singlet at ~8.00 ppm for the indole N-H, a multiplet around 7.00–7.60 ppm integrating for 10 protons (5 from the benzyl ring, 5 from the indole core), a sharp singlet at ~5.10 ppm for the benzylic CH₂ protons, and distinct triplets for the aliphatic butyrate chain[2].
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Mass Spectrometry (HRMS): Electrospray ionization (ESI) typically yields an[M+H]⁺ peak at m/z 294.149 or an [M-H]⁻ peak at m/z 292.134 depending on the ionization mode[2].
References
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National Center for Biotechnology Information (PMC). "Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors". URL: [Link]
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Frontiers. "The role of indole derivative in the growth of plants: A review". URL: [Link]
Sources
- 1. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. 55747-37-0|Benzyl 4-(1H-indol-3-yl)butanoate|BLD Pharm [bldpharm.com]
- 5. BENZYL 4-(1H-INDOL-3-YL)BUTANOATE [chemicalbook.com]
